![molecular formula C13H7BrCl2N2 B13675853 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position and a 3,4-dichlorophenyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel method for synthesizing 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves the use of microwave irradiation. The synthesis starts with 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone as the starting materials. These reactants are dissolved in dimethylformamide (DMF) and subjected to microwave irradiation at 150°C for 10 minutes . The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The solvent is evaporated under vacuum, and the solid product is purified by trituration with methyl tert-butyl ether (MTBE) and filtration .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method reduces reaction times and energy consumption compared to traditional heating methods, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine core.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or ethanol under reflux conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to distinct biological activities.
3-Iodoimidazo[1,2-a]pyridine: Another derivative with an iodine atom instead of bromine, which can result in different reactivity and applications.
Uniqueness
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and dichlorophenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for further research and development.
Biological Activity
6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The compound was synthesized using microwave irradiation, which offered a rapid and efficient method compared to traditional techniques. Characterization of the synthesized compound was performed using NMR, IR, and LCMS techniques, confirming its structure and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. The compound demonstrated significant inhibitory effects against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were reported in several studies:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Escherichia coli | 8.0 |
Candida albicans | 16.0 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of several cancer cell lines.
Case Studies
- Breast Cancer : The compound exhibited significant cytotoxicity against MCF-7 and BT-474 breast cancer cell lines with IC50 values of 12 µM and 15 µM respectively.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research indicates that the presence of the bromine and dichlorophenyl moieties enhances its potency against microbial and cancerous cells.
Properties
Molecular Formula |
C13H7BrCl2N2 |
---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-2-4-13-17-12(7-18(13)6-9)8-1-3-10(15)11(16)5-8/h1-7H |
InChI Key |
WBCUXTKEIVNLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)Br)Cl)Cl |
Origin of Product |
United States |
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